2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a heterocyclic compound featuring a pyranobenzothiazine scaffold fused with a pyran ring. Its structure includes a 4-fluorobenzyl group at position 6, a 3-methylphenyl group at position 4, and a nitrile substituent at position 3. The 5,5-dioxide moiety indicates sulfonylation of the benzothiazine ring. This compound is hypothesized to exhibit biological activity, particularly as a monoamine oxidase (MAO) inhibitor, based on structural similarities to analogs reported in the literature .
Synthesis of such derivatives typically involves multistep reactions starting with methyl anthranilate, followed by sulfonylation, N-alkylation, and multicomponent cyclization with malononitrile and substituted aldehydes .
Properties
IUPAC Name |
2-amino-6-[(4-fluorophenyl)methyl]-4-(3-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-5-4-6-18(13-16)23-21(14-28)26(29)33-24-20-7-2-3-8-22(20)30(34(31,32)25(23)24)15-17-9-11-19(27)12-10-17/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWCDWTUFAFPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=C(C=C5)F)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-6-(4-fluorobenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrano-benzothiazine core with various substituents that may influence its biological activity. The presence of the amino group and fluorobenzyl moiety are particularly noteworthy as they can enhance interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-Amino-6-(4-fluorobenzyl) derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar structural motifs have shown IC50 values ranging from 36 nM to 580 nM against different cancer types, including liver and breast cancers .
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| 4-Fluorobenzyl derivative | HEPG2 (Liver) | 428 |
| 4-Fluorobenzyl derivative | MCF (Breast) | 580 |
| 4-Chlorophenyl derivative | NUGC (Gastric) | 60 |
The proposed mechanism for the anticancer activity includes the inhibition of key signaling pathways involved in cell proliferation and survival. The presence of the benzothiazine ring is believed to facilitate interactions with DNA or proteins involved in these pathways, leading to apoptosis in malignant cells .
Case Studies
- Study on Structural Analogues : A comparative study on structurally related compounds highlighted that modifications on the benzothiazine scaffold significantly affect cytotoxicity. For example, the introduction of electron-withdrawing groups like fluorine or chlorine increased potency against specific cancer cell lines .
- In Vivo Studies : Preliminary in vivo studies demonstrated that compounds similar to 2-Amino-6-(4-fluorobenzyl) showed reduced tumor growth in xenograft models. These findings suggest potential for further development into therapeutic agents .
Pharmacological Properties
The pharmacokinetics of this compound have yet to be fully elucidated; however, initial assessments suggest moderate solubility and favorable distribution characteristics. Further research is needed to determine its metabolic stability and bioavailability.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
The target compound shares its core pyranobenzothiazine scaffold with several synthesized derivatives. Key analogs include:
- 2-Amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides (Series 6a–r) .
- 2-Amino-6-methyl-4-phenyl-4,6-dihydrobenzo[e]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides (Series 7a–r) .
Table 1: Substituent Variations and Hypothesized Impact on Activity
| Compound Series | R<sup>6</sup> (Benzyl/Methyl) | R<sup>4</sup> (Phenyl Substituent) | Key Structural Differences vs. Target Compound |
|---|---|---|---|
| Target Compound | 4-Fluorobenzyl | 3-Methylphenyl | Enhanced lipophilicity (fluorine) and steric bulk (methyl). |
| Series 6a–r | Benzyl (unsubstituted) | Varied substituents (e.g., -OCH3, -Cl) | Lack of fluorine at R<sup>6</sup> alters electronic properties. |
| Series 7a–r | Methyl | Varied substituents | Smaller R<sup>6</sup> group reduces steric hindrance. |
The 4-fluorobenzyl group in the target compound may enhance blood-brain barrier permeability compared to non-fluorinated analogs. The 3-methylphenyl group at R<sup>4</sup> could influence binding pocket interactions in MAO enzymes .
Table 2: Activity of Key Analogs
| Compound | R<sup>6</sup> | R<sup>4</sup> | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/B) |
|---|---|---|---|---|---|
| 6d | Benzyl | 4-Methoxyphenyl | 0.42 | 12.0 | 28.6 |
| 6h | Benzyl | 4-Chlorophenyl | 4.30 | 0.13 | 0.03 |
| 7q | Methyl | 3,4-DiCl-phenyl | 0.85 | 9.70 | 11.4 |
| 7r | Methyl | 4-Fluorophenyl | 3.10 | 0.21 | 0.07 |
The target compound’s 3-methylphenyl group at R<sup>4</sup> and 4-fluorobenzyl at R<sup>6</sup> may position it as a dual inhibitor, balancing steric and electronic effects. Molecular docking studies of analogs suggest that nitrile and sulfone groups form hydrogen bonds with MAO active sites, while aromatic substituents engage in π-π stacking .
Physicochemical Properties
Limited data exist for the target compound, but comparisons with structurally related molecules provide insights:
- Melting Points: Pyranobenzothiazine derivatives typically exhibit high melting points (>200°C) due to rigid fused rings (e.g., 232–236°C for a pyrano[3,2-b]pyran analog) .
- Spectroscopic Data : The nitrile group’s IR stretch (~2190 cm<sup>−1</sup>) and sulfone peaks (~1350–1150 cm<sup>−1</sup>) are consistent across analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
